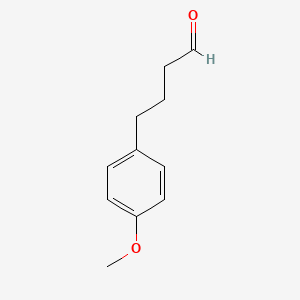

4-(4-Methoxyphenyl)butanal

Overview

Description

4-(4-Methoxyphenyl)butanal, also known as 4-(4-Methoxyphenyl)-1-butanol, is a chemical compound with the molecular formula CH3OC6H4(CH2)4OH . It is a light yellow liquid and is used as a reactant in nonimidazole histamine H3 receptor ligands preparation with combined inhibitory histamine N-methyltransferase activity .

Synthesis Analysis

The synthesis of this compound involves a one-pot tandem synthesis directly from 4-methoxybenzyl alcohol and acetone using a multifunctional supported AuPd nanoalloy catalyst . This synthesis involves dehydrogenation, aldol condensation, and hydrogenation of C-C .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COc1ccc(CCCCO)cc1 . The InChI representation is 1S/C11H16O2/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8,12H,2-4,9H2,1H3 .Chemical Reactions Analysis

The decay of 4-(4-methoxyphenyl)-1-butanol radical cation in water via Cα-H deprotonation has been kinetically investigated by pulse radiolysis .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a refractive index of 1.526 (lit.) . Its boiling point is 160-161 °C/8 mmHg (lit.) and its melting point is 3-4 °C (lit.) . The density of this compound is 1.042 g/mL at 25 °C (lit.) .Scientific Research Applications

Electrochemical Conversion and Catalysis

4-(4-Methoxyphenyl)butanal is involved in electrochemical processes. An electrochemical study demonstrated its hydrogenation at a nickel cathode in aqueous ethanol, with a focus on product composition and electrodeposition methods. This process is also applicable to 4-(4-methoxyphenyl)buten-2-one and related compounds, showing potential for synthesis and catalysis applications (Bryan & Grimshaw, 1997).

Synthesis and Drug Development

In drug development, this compound plays a role in synthesizing nabumetone, an anti-inflammatory drug. A continuous flow synthesis process was developed for nabumetone and related 4-aryl-2-butanone derivatives, demonstrating its versatility in pharmaceutical applications (Viviano et al., 2011).

Multifunctional Catalysis

The compound is used in a one-pot tandem synthesis, utilizing a multifunctional supported AuPd nanoalloy catalyst. This innovative approach involves dehydrogenation, aldol condensation, and hydrogenation, highlighting its potential in multifunctional catalysis (Morad et al., 2017).

Chemical Synthesis and Analysis

This compound is involved in the synthesis of chiral carbon atoms and other complex organic compounds. This showcases its role in advancing the field of organic synthesis and chemical analysis (Harmat & Warren, 1990).

Green Chemistry

Its use in green chemistry is highlighted by the development of an organic solvent-free process for demethylation, contributing to environmentally sustainable chemical processes (Delhaye et al., 2006).

Safety and Hazards

The safety data sheet for 4-(4-Methoxyphenyl)butanal indicates that it is harmful if swallowed and may cause an allergic skin reaction . It causes serious eye irritation and is toxic to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn when handling this compound .

Properties

IUPAC Name |

4-(4-methoxyphenyl)butanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVSDAZZSGAFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-2-[(propan-2-yl)amino]acetic acid](/img/structure/B3271932.png)

![2,3,4,5,6-pentafluoro-N-({1-[(pentafluorophenyl)carbonyl]piperidin-4-yl}methyl)benzamide](/img/structure/B3271937.png)